molecular formula C16H15N3O B14329268 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide CAS No. 105492-13-5

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B14329268
CAS No.: 105492-13-5
M. Wt: 265.31 g/mol
InChI Key: VVXDYTAJHUUMKL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid

Preparation Methods

The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves the conversion of indole-2-carboxylic acid to methyl 1H-indole-2-carboxylate in the presence of sulfuric acid in methanol. The obtained compound is then converted to 1H-indole-2-carbohydrazide using hydrazine in ethanol . This method is widely used in laboratory settings for the preparation of indole derivatives.

Chemical Reactions Analysis

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen heteroatom in the indole ring acts as a hydrogen bond acceptor, allowing the compound to bind to various molecular targets . This binding can modulate cellular pathways and exert therapeutic effects.

Comparison with Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

105492-13-5

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-indole-2-carbohydrazide

InChI

InChI=1S/C16H15N3O/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20)

InChI Key

VVXDYTAJHUUMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN

Origin of Product

United States

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